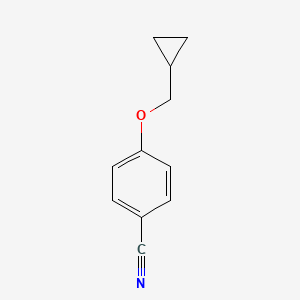![molecular formula C19H19NO4 B1416433 [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid CAS No. 1105192-51-5](/img/structure/B1416433.png)
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Vue d'ensemble
Description
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole core substituted with a 3,5-dimethoxybenzyl group and an acetic acid moiety, making it a unique structure with potential biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 3,5-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyl position, leading to the formation of N-oxides or benzyl alcohol derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: N-oxides or benzyl alcohol derivatives.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound can be used in studies investigating the biological activities of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The 3,5-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
1H-Indole-3-carbaldehyde: An indole derivative with a formyl group instead of the acetic acid moiety, used in the synthesis of various bioactive compounds.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar indole cores but different substituents, exhibiting diverse biological activities.
Uniqueness: [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid is unique due to the presence of the 3,5-dimethoxybenzyl group, which may confer distinct biological properties compared to other indole derivatives. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-15-7-13(8-16(10-15)24-2)11-20-12-14(9-19(21)22)17-5-3-4-6-18(17)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHWSGTGAGKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)
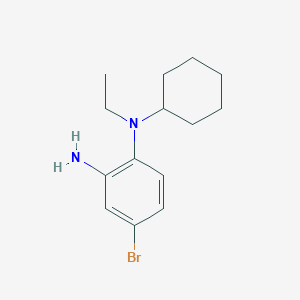
![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
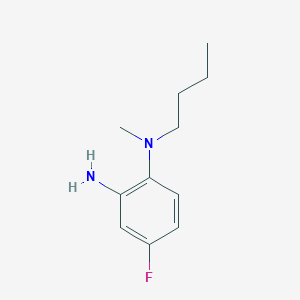
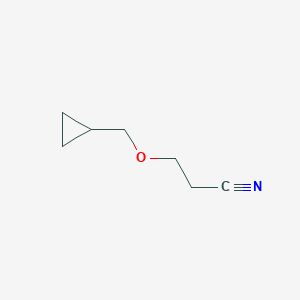
![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)


![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)
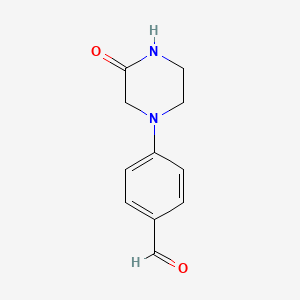
![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)
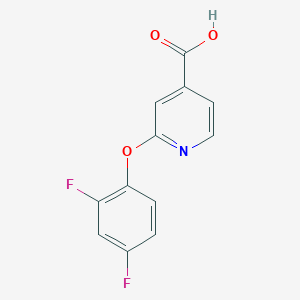
![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
